6-Fluoro-4-iodopyridine-2-sulfonyl chloride
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Overview
Description
6-Fluoro-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFINO2S and a molecular weight of 321.50 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Fluoro-4-iodopyridine-2-sulfonyl chloride, involves several steps. One common method is the treatment of commercially available fluorinated pyridines with various reagents to introduce the sulfonyl chloride group. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield intermediate compounds, which are then further reacted under specific conditions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of palladium-catalyzed reactions and other advanced techniques to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium methoxide, palladium catalysts, and other nucleophiles. Reaction conditions often involve specific temperatures and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce different oxidized derivatives .
Scientific Research Applications
6-Fluoro-4-iodopyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-iodopyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various substituted products. The presence of the fluorine and iodine atoms in the pyridine ring also influences the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-iodopyridine-6-sulfonyl chloride
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
6-Fluoro-4-iodopyridine-2-sulfonyl chloride is unique due to the specific combination of fluorine, iodine, and sulfonyl chloride groups in its structure. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C5H2ClFINO2S |
---|---|
Molecular Weight |
321.50 g/mol |
IUPAC Name |
6-fluoro-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFINO2S/c6-12(10,11)5-2-3(8)1-4(7)9-5/h1-2H |
InChI Key |
VPWKUICRIDPIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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